Propioin

Description

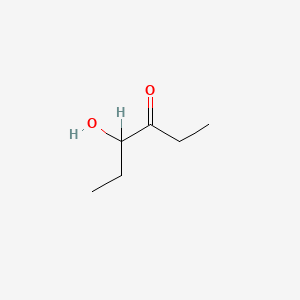

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxyhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-5(7)6(8)4-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCYVGUCBRYGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863474 | |

| Record name | 4-Hydroxyhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4984-85-4 | |

| Record name | 4-Hydroxy-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4984-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propioin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004984854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4984-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyhexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYHEXAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB7X233LSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxyhexan-3-one

Introduction and Molecular Overview

4-Hydroxyhexan-3-one, also known by its common synonym propioin, is an aliphatic α-hydroxy ketone (or acyloin).[1][2] Its structure features a secondary alcohol group positioned on the carbon atom alpha to a ketone carbonyl group. This specific arrangement of functional groups imparts a unique and versatile chemical reactivity, distinguishing it from simple ketones or alcohols. The proximity of the hydroxyl and carbonyl groups facilitates intramolecular interactions and enables characteristic reactions such as tautomerism to enediol intermediates and specific rearrangements.[3][4]

This guide provides a comprehensive analysis of the chemical properties, spectroscopic profile, and reactivity of 4-hydroxyhexan-3-one, offering field-proven insights and experimental context for its application in research and development.

Key Identifiers:

-

IUPAC Name: 4-hydroxyhexan-3-one[1]

-

Synonyms: this compound, 4-Hydroxy-3-hexanone, Ethyl α-hydroxypropyl ketone[1][5][6]

-

Chemical Structure:

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are fundamental for the identification, purification, and handling of 4-hydroxyhexan-3-one.

Physicochemical Properties

The compound exists as a liquid at room temperature and is classified as a flammable liquid.[1][8] Its solubility in alcohol and moderate solubility in water are consistent with its structure, which contains both polar functional groups and a nonpolar alkyl chain.[9]

| Property | Value | Source(s) |

| Appearance | Liquid | [8] |

| Boiling Point | 167 °C at 760 mmHg | [9][10] |

| 63-65 °C at 15 mmHg (336-338 K at 0.02 bar) | [11] | |

| Melting Point | -3.75 °C (estimate) | [10] |

| Density | 0.95 g/cm³ | [10] |

| Flash Point | 54 °C (129.2 °F) | [8][10] |

| Refractive Index | 1.423 - 1.434 at 20-21 °C | [9][10] |

| Vapor Pressure | 0.701 mmHg at 25 °C (estimate) | [9] |

| Water Solubility | 9.95 x 10⁴ mg/L at 25 °C (estimate) | [9] |

| LogP (o/w) | 0.72 (estimate) | [9] |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of 4-hydroxyhexan-3-one.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by two prominent absorption bands corresponding to its functional groups. A strong, broad band appears in the region of 3400-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. A sharp, strong absorption peak is observed around 1710-1725 cm⁻¹, characteristic of the C=O stretching of an aliphatic ketone. The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum for this compound.[6]

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 116. The fragmentation pattern is dominated by cleavage alpha to the carbonyl group. Key fragments observed in its mass spectrum include prominent peaks at m/z 59 and 57, corresponding to the [CH(OH)CH₂CH₃]⁺ and [C(=O)CH₂CH₃]⁺ ions, respectively.[1][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. The expected signals are: a triplet from the methyl protons of the ethyl group adjacent to the carbonyl, a quartet from the corresponding methylene protons, a multiplet for the methine proton attached to the hydroxyl group, a multiplet for the methylene protons of the propyl group, and a triplet for the terminal methyl protons of the propyl group. The proton of the hydroxyl group typically appears as a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals. The most downfield signal corresponds to the carbonyl carbon (C=O) around 210-215 ppm. The carbon bearing the hydroxyl group (-CHOH) appears in the 70-75 ppm range. The remaining four signals in the upfield region (approx. 10-40 ppm) correspond to the four distinct aliphatic carbons.

-

Chemical Reactivity and Synthetic Utility

The chemistry of 4-hydroxyhexan-3-one is governed by the interplay between its ketone and α-hydroxyl functionalities.

Tautomerism and Redox Behavior: The Acyloin Character

A defining feature of α-hydroxy ketones is their ability to undergo keto-enol tautomerism in the presence of a base to form an enediol intermediate.[3] This intermediate is highly susceptible to oxidation.

Caption: Tautomerism and oxidation pathway of 4-hydroxyhexan-3-one.

This transformation is the reason 4-hydroxyhexan-3-one, despite being a ketone, gives a positive result with mild oxidizing agents like Tollens' reagent (ammoniacal silver nitrate) and Fehling's solution, which are classical tests for aldehydes.[2][3] The enediol intermediate, being electron-rich, is readily oxidized to the corresponding α-diketone, hexane-3,4-dione.[3]

Experimental Protocol: Tollens' Test for α-Hydroxy Ketones

-

Reagent Preparation: Prepare Tollens' reagent by adding 2 drops of 5% NaOH solution to 2 mL of 5% silver nitrate (AgNO₃) solution. A precipitate of silver oxide will form. Add 2% ammonia (NH₄OH) solution dropwise, with shaking, until the precipitate just dissolves. Caution: Tollens' reagent must be prepared fresh and should not be stored, as it can form explosive silver fulminate.

-

Reaction: Add 3-5 drops of 4-hydroxyhexan-3-one to the freshly prepared Tollens' reagent in a clean test tube.

-

Observation: Gently warm the mixture in a water bath (approx. 60 °C) for a few minutes.

-

Positive Result: The formation of a silver mirror on the inner wall of the test tube or a black precipitate of metallic silver indicates a positive test, confirming the reducing nature of the α-hydroxy ketone.

Oxidation and Reduction

-

Oxidation: Beyond qualitative tests, the secondary alcohol can be selectively oxidized to a ketone using stronger oxidizing agents, leading to the formation of hexane-3,4-dione. More specialized methods, such as copper(I)-catalyzed oxidation using oxygen as the oxidant, have been developed for the efficient synthesis of α-dicarbonyl compounds from α-hydroxy ketones.[13]

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction yields hexane-3,4-diol, a vicinal diol. The stereochemical outcome of this reduction can be influenced by the choice of reagent and reaction conditions.

α-Ketol Rearrangement

Under acidic, basic, or thermal conditions, 4-hydroxyhexan-3-one can undergo the α-ketol (or acyloin) rearrangement.[4][14] This reaction involves a 1,2-migration of an alkyl group from the hydroxyl-bearing carbon to the carbonyl carbon. The reaction is reversible, and the equilibrium favors the more thermodynamically stable isomer.[4] For 4-hydroxyhexan-3-one, this could potentially lead to the formation of 3-hydroxyhexan-4-one, though the relative stability would dictate the position of the equilibrium.

Catalytic Dehydration

A synthetically and industrially significant reaction is the catalytic dehydration of 4-hydroxyhexan-3-one to produce 4-hexen-3-one, an α,β-unsaturated ketone used as a flavoring agent.[15][16] This reaction is typically performed at high temperatures (200-450 °C) using solid acid catalysts.[16]

Caption: Catalytic dehydration of 4-hydroxyhexan-3-one.

Experimental Protocol: Conceptual Dehydration Workflow This protocol is a conceptual workflow based on patent literature and should be adapted with rigorous safety and process controls.[16]

-

Catalyst Bed Preparation: A packed-bed reactor is loaded with a solid acid catalyst, such as tungsten oxide supported on a zirconia-silica composite (WO₃/ZrO₂-SiO₂).

-

System Inerting: The reactor system is purged with an inert gas (e.g., nitrogen) and heated to the target reaction temperature (e.g., 300 °C).

-

Reactant Feed: Liquid 4-hydroxyhexan-3-one is introduced into the reactor at a controlled liquid hourly space velocity (LHSV) of 0.5–15 h⁻¹.

-

Reaction: The reactant vaporizes and passes over the catalyst bed, where the dehydration reaction occurs.

-

Product Collection: The effluent from the reactor is cooled and condensed to collect the liquid product mixture.

-

Analysis and Purification: The product mixture is analyzed by gas chromatography (GC) to determine conversion and selectivity. The desired product, 4-hexen-3-one, is then purified from the crude mixture by fractional distillation.

Safety and Handling

4-Hydroxyhexan-3-one is classified as a flammable liquid and vapor (GHS Hazard H226).[1][8] It is also considered harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[1][8] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from sources of ignition.

Conclusion

4-Hydroxyhexan-3-one is a molecule of significant chemical interest due to its dual functionality as an α-hydroxy ketone. Its properties are not merely the sum of a simple ketone and alcohol but are defined by the unique reactivity conferred by the adjacent placement of these groups. Its ability to undergo tautomerism to an oxidizable enediol, participate in the α-ketol rearrangement, and serve as a precursor for industrially relevant compounds like α,β-unsaturated ketones underscores its versatility. A thorough understanding of its spectroscopic signature and characteristic reactions is essential for its effective use in synthetic chemistry, drug discovery, and materials science.

References

-

ChemBK (n.d.). 4-hydroxyhexan-3-one. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). 4-Hydroxyhexan-3-one. PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company (n.d.). 4-hydroxy-3-hexanone. Retrieved from [Link]

-

Cheméo (n.d.). 4-Hydroxy-3-hexanone. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). 4-Hydroxyhexan-3-one, (4S)-. PubChem Compound Database. Retrieved from [Link]

-

NIST (n.d.). 4-Hydroxy-3-hexanone IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

- Paquette, L. A. (2004). The α-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions, 1–73.

-

NIST (n.d.). 4-Hydroxy-3-hexanone Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST (n.d.). 4-Hydroxy-3-hexanone Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Stack Exchange (2016). Why do alpha-hydroxy ketones respond positively to Tollens', Fehling's, Benedict's, Schiff's and HgCl2 tests?. Retrieved from [Link]

-

NIST (n.d.). 4-Hydroxy-3-hexanone Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST (n.d.). 4-Hydroxy-3-hexanone. NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB (2010). Showing Compound 3-Hexanone (FDB008080). Retrieved from [Link]

-

Wikipedia (n.d.). α-Ketol rearrangement. Retrieved from [Link]

-

Wikipedia (n.d.). Hydroxy ketone. Retrieved from [Link]

- Google Patents (2013). CN103030548A - Method of 4-hydroxy-3-hexanone catalysis and dehydration.

- Wang, C., et al. (2018). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones.

- Google Patents (2013). CN103030541A - Production method of 4-hexene-3-one by catalyzed dehydration of 4-hydroxy-3-hexanone.

Sources

- 1. 4-Hydroxyhexan-3-one | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroxy ketone - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]

- 5. 4-Hydroxy-3-hexanone (CAS 4984-85-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 4-Hydroxy-3-hexanone [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. 4-Hydroxy-3-hexanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-hydroxy-3-hexanone, 4984-85-4 [thegoodscentscompany.com]

- 10. chembk.com [chembk.com]

- 11. 4-Hydroxy-3-hexanone [webbook.nist.gov]

- 12. 4-Hydroxy-3-hexanone [webbook.nist.gov]

- 13. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. organicreactions.org [organicreactions.org]

- 15. CN103030548A - Method of 4-hydroxy-3-hexanone catalysis and dehydration - Google Patents [patents.google.com]

- 16. CN103030541A - Production method of 4-hexene-3-one by catalyzed dehydration of 4-hydroxy-3-hexanone - Google Patents [patents.google.com]

Introduction: The Significance of Propioin in Synthetic Chemistry

An In-Depth Technical Guide to the Synthesis of Propioin (3-Hydroxy-2-pentanone)

This compound, systematically known as 3-hydroxy-2-pentanone, is an α-hydroxyketone or acyloin. These structural motifs are valuable intermediates in organic synthesis, serving as versatile building blocks for more complex molecules, including pharmaceuticals and natural products. The synthesis of this compound is a classic illustration of the acyloin condensation, a powerful carbon-carbon bond-forming reaction. This guide provides a detailed exploration of the primary synthetic pathway to this compound, its underlying mechanism, critical experimental parameters, and methods for its purification and characterization, tailored for researchers and professionals in the chemical sciences.

Part 1: The Acyloin Condensation Route to this compound

The most established and direct method for synthesizing this compound is the acyloin condensation of ethyl propionate. This reaction involves the reductive coupling of two ester molecules using an alkali metal, typically sodium, as the reducing agent.[1][2]

Core Principle

The acyloin condensation is a bimolecular reductive coupling where two molecules of a carboxylic ester are joined to form an α-hydroxy ketone.[3] The reaction is conducted in aprotic, high-boiling solvents like toluene or xylene to prevent competing reactions.[4] For the synthesis of this compound, two molecules of ethyl propionate are condensed.

Overall Reaction: 2 x CH₃CH₂COOCH₂CH₃ (Ethyl Propionate) + 4 Na → CH₃CH₂C(O)CH(OH)CH₂CH₃ (this compound) + 2 NaOCH₂CH₃ (Sodium Ethoxide)

In-Depth Reaction Mechanism

The mechanism of the acyloin condensation is a multi-step process initiated by single-electron transfers from the surface of the metallic sodium.[2][4] It is widely understood to proceed through a radical pathway involving a 1,2-diketone intermediate.[3][4]

-

Electron Transfer and Radical Anion Formation: A sodium atom donates a single electron to the carbonyl carbon of an ethyl propionate molecule, forming a ketyl radical anion.[2]

-

Dimerization (Wurtz-Type Coupling): Two of these highly reactive radical anions rapidly dimerize, forming a dianion intermediate where the two carbonyl carbons are now linked by a new C-C bond.[3][5]

-

Alkoxide Elimination: This intermediate is unstable and eliminates two molecules of sodium ethoxide, resulting in the formation of a 1,2-diketone, in this case, 2,3-pentanedione.[1][3]

-

Reduction to Enediolate: The 1,2-diketone is highly reactive and is immediately reduced by two more sodium atoms. This two-electron transfer generates a sodium enediolate intermediate.[1][4]

-

Protonation and Tautomerization: Upon acidic workup (neutralization with water or dilute acid), the sodium enediolate is protonated to form an enediol. This enediol is unstable and quickly tautomerizes to the more stable α-hydroxyketone, yielding the final product, this compound.[1][5]

Caption: Mechanism of this compound Synthesis via Acyloin Condensation.

Critical Reaction Parameters and Scientific Rationale

The success and yield of the acyloin condensation are highly dependent on rigorous control of the reaction conditions.

| Parameter | Recommended Condition | Rationale & Causality |

| Solvent | Anhydrous, aprotic, high-boiling (e.g., Toluene, Xylene) | Protic solvents (like alcohols) will protonate the radical anion intermediates, leading to the Bouveault-Blanc reduction, which produces alcohols instead of acyloins.[1][5] High boiling points are required to maintain the reaction at reflux.[2] |

| Atmosphere | Inert (Nitrogen or Argon) | The radical intermediates are highly sensitive to oxygen. Even trace amounts of O₂ can intercept these intermediates, leading to side reactions and significantly reducing the yield of the desired acyloin.[1][4] |

| Reducing Agent | Metallic Sodium (dispersion or chunks) | Sodium has the appropriate reduction potential to donate electrons to the ester carbonyl. Dispersions offer a higher surface area, increasing the reaction rate. Impurities like potassium can sometimes catalyze the reaction.[1] |

| Additives (Rühlmann Modification) | Trimethylsilyl chloride (TMSCl) | TMSCl acts as a trapping agent for the sodium enediolate intermediate, converting it into a stable bis-silyl enol ether.[1][6] This prevents competing base-catalyzed side reactions, such as the Dieckmann condensation, and significantly improves yields. The trapped intermediate is isolated and then hydrolyzed with acid to furnish the acyloin.[5][7] |

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from ethyl propionate using the Rühlmann modification for improved yield.

Materials & Equipment:

-

Three-neck round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel

-

Heating mantle

-

Inert gas line (Nitrogen or Argon)

-

Sodium metal

-

Anhydrous Toluene

-

Ethyl propionate (distilled)

-

Trimethylsilyl chloride (TMSCl, distilled)

-

Hydrochloric acid (HCl)

-

Standard glassware for workup and distillation

Procedure:

-

Setup: Assemble the flame-dried glassware under an inert atmosphere. To the reaction flask, add anhydrous toluene and freshly cut sodium metal.

-

Initiation: Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.

-

Addition of Reactants: Cool the mixture slightly below reflux. A mixture of ethyl propionate and trimethylsilyl chloride is added dropwise via the dropping funnel over several hours, maintaining a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is held at reflux for an additional several hours until the sodium is consumed.

-

Workup (Hydrolysis): Cool the reaction mixture to room temperature. The excess sodium is quenched cautiously with isopropanol, followed by water. The organic layer containing the bis-silyl ether is separated.

-

Hydrolysis: The organic layer is stirred with aqueous HCl to hydrolyze the silyl ether to this compound.

-

Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.

Caption: Workflow for the Synthesis of this compound.

Part 2: Alternative Synthetic Pathways

While acyloin condensation is the most direct route, other methods can be envisioned for the synthesis of this compound, often involving oxidation or organometallic additions.

Oxidation of 2,3-Pentanediol

A plausible alternative involves the selective oxidation of one of the secondary alcohol groups of 2,3-pentanediol.

Reaction Scheme: CH₃CH₂CH(OH)CH(OH)CH₃ (2,3-Pentanediol) + [Oxidizing Agent] → CH₃CH₂C(O)CH(OH)CH₂CH₃ (this compound)

Mechanism: The choice of oxidizing agent is critical to avoid over-oxidation to the diketone or cleavage of the C-C bond. Mild and selective oxidizing agents, such as those based on chromium (e.g., PCC) or dimethyl sulfoxide (e.g., Swern or Moffatt oxidation), could be employed. The mechanism involves the formation of an intermediate ester (e.g., a chromate ester) followed by an E2-type elimination of the alpha-proton to form the ketone.

Caption: Synthesis of this compound via Diol Oxidation.

Advantages: This route may be suitable if the starting diol is readily available. Disadvantages: It can suffer from a lack of selectivity, potentially yielding a mixture of products or over-oxidation, which would complicate purification.

Part 3: Purification and Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized this compound.

Purification

-

Fractional Distillation: This is the most common method for purifying liquid this compound. The crude product is heated, and fractions are collected over a narrow boiling point range (typically around 140-142 °C at atmospheric pressure).

-

Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography can be used, typically with a solvent system like hexane/ethyl acetate.

Characterization Data

The structure of this compound is confirmed using standard spectroscopic techniques.

| Technique | Expected Data for this compound (3-Hydroxy-2-pentanone) |

| ¹H NMR | Signals corresponding to the different proton environments: a triplet for the terminal methyl group of the ethyl chain, a quartet for the adjacent methylene group, a singlet or broad singlet for the hydroxyl proton, a quartet for the methine proton, and a singlet for the methyl group adjacent to the carbonyl. |

| ¹³C NMR | Expected peaks include a signal for the carbonyl carbon (~210 ppm), a signal for the carbon bearing the hydroxyl group (~75 ppm), and signals for the aliphatic carbons in the appropriate regions. |

| IR Spectroscopy | A strong, sharp absorption band for the carbonyl (C=O) stretch around 1710 cm⁻¹ and a broad absorption band for the hydroxyl (O-H) stretch around 3400 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₅H₁₀O₂, MW = 102.13 g/mol ) and characteristic fragmentation patterns. |

Conclusion

The synthesis of this compound is most effectively achieved through the acyloin condensation of ethyl propionate. This guide highlights that success in this synthesis is not merely procedural but relies on a deep understanding of the reaction mechanism and the causal relationships between experimental conditions—such as the choice of an aprotic solvent and the maintenance of an inert atmosphere—and the reaction outcome. The Rühlmann modification, utilizing TMSCl as a trapping agent, represents a significant process improvement that maximizes yield by mitigating side reactions. Through careful execution of the protocol and rigorous purification and characterization, high-purity this compound can be reliably synthesized for its application as a valuable intermediate in further research and development.

References

-

Wikipedia. Acyloin condensation. [Link]

-

Pharmapproach. Acyloin Condensation. [Link]

-

Physics Wallah. Acyloin Condensation Reaction and Mechanism. [Link]

-

Grokipedia. Acyloin condensation. [Link]

-

ChemicalDesk.Com. Acyloin Condensation. [Link]

-

YouTube. Acyloin condensation. [Link]

-

Organic Chemistry Portal. Acyloin Condensation. [Link]

-

YouTube. Acyloin Condensation Reaction / with mechanism. [Link]

Sources

- 1. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. bspublications.net [bspublications.net]

- 4. Acyloin Condensation Reaction and Mechanism And Questions [pw.live]

- 5. ChemicalDesk.Com: Acyloin Condensation [allchemist.blogspot.com]

- 6. Acyloin Condensation [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

Propioin (3-Hydroxy-2-pentanone): A Comprehensive Technical Guide on its Discovery and Natural Occurrence

For Immediate Release: A Deep Dive into the Chemistry, Biosynthesis, and Natural Presence of a Key Flavor Compound

This technical guide offers an in-depth exploration of propioin, also known as 3-hydroxy-2-pentanone, a naturally occurring alpha-hydroxy ketone. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its discovery, natural distribution, biosynthesis, and methods for its isolation and analysis.

Introduction: Unveiling this compound

This compound (3-hydroxy-2-pentanone) is a fascinating molecule belonging to the acyloin class of organic compounds, characterized by a hydroxyl group adjacent to a ketone.[1][2] Its presence in a wide array of foods and beverages contributes to their unique flavor and aroma profiles. While primarily recognized for its sensory characteristics, a deeper understanding of its formation and distribution in nature is crucial for food science, biotechnology, and potentially other scientific disciplines. This guide will delve into the scientific underpinnings of this compound, from its initial identification to its widespread natural occurrence.

The Discovery of a Flavor Principle: A Historical Perspective

While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical records, its identification is intrinsically linked to the advancement of analytical chemistry and the study of flavor compounds in the 20th century. Early investigations into the volatile components of fermented foods and beverages likely led to the initial detection of 3-hydroxy-2-pentanone. The advent of techniques like gas chromatography-mass spectrometry (GC-MS) was instrumental in isolating and identifying this and other trace flavor compounds from complex matrices. Its formal characterization and synthesis would have followed, solidifying its place in the compendium of known natural products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 3-hydroxy-2-pentanone in 1998, affirming its safety for use as a flavoring agent at current intake levels.[3]

Natural Occurrence: A Ubiquitous Presence

This compound is a testament to the intricate biochemistry of the natural world, with its presence documented across a diverse range of sources. It is particularly prevalent in fermented dairy products and beverages, where microbial activity plays a key role in its formation.

| Food/Beverage Category | Specific Examples | Reported Concentration Ranges |

| Dairy Products | Yogurt, Swiss Cheese, Mozzarella Cheese, Butter, Cream | Variable, contributes to buttery and creamy notes |

| Fermented Beverages | Beer, White Wine, Red Wine, Sherry | Found in varying concentrations, influencing the overall bouquet |

| Fruits and Vegetables | Asparagus, Starfruit, Allium cepa (Onion) | Generally present in trace amounts |

| Other Foodstuffs | Coffee, Tea, Pork Liver, Dried Bonito | Contributes to the complex flavor profiles of these items |

This table is a synthesis of data from multiple sources.[4] Specific concentrations can vary significantly based on factors such as the specific cultivar, processing methods, and fermentation conditions.

The Genesis of this compound: A Look at its Biosynthesis

The formation of this compound in biological systems is a fascinating example of microbial metabolism. While the precise pathway can vary between organisms, the biosynthesis of acyloins, in general, is well-understood and provides a strong model for the formation of 3-hydroxy-2-pentanone. The key enzymatic reaction is an acyloin condensation, often catalyzed by thiamine pyrophosphate (TPP)-dependent enzymes such as pyruvate decarboxylase.[5][6]

A plausible biosynthetic pathway for this compound involves the condensation of an activated acetaldehyde equivalent with propionyl-CoA or a related three-carbon precursor. The enzyme pyruvate decarboxylase, crucial in fermentation, can catalyze the formation of α-acetolactate from two molecules of pyruvate. A similar enzymatic mechanism could condense a C2 and a C3 unit to form the C5 backbone of this compound.

Chemical Synthesis of this compound

The primary laboratory and industrial synthesis of this compound and other acyloins is achieved through the acyloin condensation reaction. This reductive coupling of two carboxylic esters using metallic sodium yields an α-hydroxyketone.[7] To synthesize 3-hydroxy-2-pentanone, an ester of propanoic acid and an ester of acetic acid would be the starting materials. The reaction is typically carried out in an aprotic solvent with a high boiling point, such as benzene or toluene.

Isolation and Analytical Methodologies

The isolation and analysis of this compound from natural sources require sensitive and specific techniques due to its volatility and often low concentrations in complex matrices.

Extraction from Natural Sources

Steam Distillation: This is a common method for extracting volatile compounds like this compound from plant materials and fermented products.[8][9] The process involves passing steam through the sample material, which vaporizes the volatile compounds. The vapor is then condensed and collected.

Experimental Protocol: Steam Distillation of this compound from Coffee Beans

-

Sample Preparation: Grind 100g of roasted coffee beans to a coarse powder.

-

Apparatus Setup: Assemble a steam distillation apparatus with a 1L round-bottom flask for the sample, a steam generator, a condenser, and a collection flask.

-

Distillation: Introduce steam into the flask containing the coffee grounds. The steam will carry the volatile compounds, including this compound, over to the condenser.

-

Condensation and Collection: The steam and volatile compounds will condense and be collected in the receiving flask. Continue the process until a sufficient volume of distillate is collected (e.g., 200-300 mL).

-

Extraction of Distillate: The collected aqueous distillate is then subjected to liquid-liquid extraction with a low-boiling-point organic solvent, such as dichloromethane, to concentrate the organic volatiles.

-

Concentration: The organic extract is carefully concentrated under a gentle stream of nitrogen to a small volume for analysis.

Analytical Determination

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile compounds like this compound.[10][11][12] The gas chromatograph separates the components of the extract, and the mass spectrometer provides detailed structural information for positive identification.

Experimental Protocol: GC-MS Analysis of this compound Extract

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with a capillary column suitable for flavor analysis (e.g., a wax-type column).

-

Injection: Inject 1-2 µL of the concentrated extract into the GC inlet.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/minute.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard. Quantify using a calibration curve prepared with the standard.

Biological Activity and Toxicological Profile

Currently, the primary recognized biological role of this compound is as a flavoring agent.[3][13] Extensive research into other pharmacological or toxicological effects is limited. Studies on the structurally similar 2-pentanone have shown low cytotoxicity in some cell lines.[7] Given its status as a naturally occurring compound in many commonly consumed foods and its approval as a food additive, it is generally regarded as safe at the levels found in the diet. However, further research into its potential biological activities could be a fruitful area of investigation.

Conclusion and Future Perspectives

This compound (3-hydroxy-2-pentanone) is a significant contributor to the flavor and aroma of a wide variety of natural and fermented food products. Its biosynthesis, primarily through microbial enzymatic pathways, and its chemical synthesis via acyloin condensation are well-established. The analytical techniques of steam distillation followed by GC-MS provide robust methods for its isolation and quantification. While its role as a flavor compound is well-documented, the exploration of other potential biological activities remains an open field for future research. A deeper understanding of the factors that control its formation in different food matrices could also lead to new strategies for flavor modulation and development in the food industry.

References

-

PubChem. 3-Hydroxy-2-pentanone. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. Showing metabocard for 3-Hydroxy-2-pentanone (HMDB0031516). [Link]

-

The Good Scents Company. (±)-3-hydroxy-2-pentanone. [Link]

-

FooDB. Showing Compound 3-Hydroxy-2-pentanone (FDB008110). [Link]

-

PubChem. (S)-2-Hydroxy-3-pentanone. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Hydroxy-3-pentanone. National Center for Biotechnology Information. [Link]

-

ChemBK. hydroxypentanone,3-hydroxy-2-pentanone. [Link]

-

PubMed. Steam distillation process for flavor enhancement of milk coffee: Effects of condensation temperature on volatile compounds and flavor characteristics. [Link]

-

GL Sciences. Analysis of Aroma Compounds in Cheese. [Link]

-

RSC Publishing. Biosynthesis and characterization of novel poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate): thermal behavior associated with α-carbon methylation. [Link]

-

Graz University of Technology. Carboligation towards production of hydroxypentanones. [Link]

-

(Gas Chromatography on Italian Cheese Products). [Link]

-

Wikipedia. Pyruvate decarboxylase. [Link]

-

PubMed. Steam distillation process for flavor enhancement of milk coffee: Effects of condensation temperature on volatile compounds and flavor characteristics. [Link]

-

LCGC International. Using GC–MS to Investigate the Aroma Composition of Cheese. [Link]

-

Proteopedia. Pyruvate decarboxylase. [Link]

-

ResearchGate. (PDF) Extraction // Steam Distillation. [Link]

-

PubMed Central. Thermostable and O2-Insensitive Pyruvate Decarboxylases from Thermoacidophilic Archaea Catalyzing the Production of Acetaldehyde. [Link]

-

PubMed. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. [Link]

-

ResearchGate. Synthesis, in vitro antioxidant and antimicrobial evaluation of 3-hydroxy chromone derivatives. [Link]

-

ResearchGate. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication | Request PDF. [Link]

-

Taylor & Francis Online. Pyruvate decarboxylase – Knowledge and References. [Link]

-

MDPI. Chemical Constituents, In Silico Studies and In Vitro Antioxidant, Enzyme Inhibitory and Antibacterial Activities of the Algerian Tamarix boveana Essential Oil and Extracts. [Link]

-

PathBank. Browsing Compounds. [Link]

-

ResearchGate. All 2-Pentanone Concentrations Tested Showed Low Cytotoxicity When.... [Link]

-

CAPS. 3-Hydroxy-2-pentanone - Phytochemical. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Showing Compound 3-Hydroxy-2-pentanone (FDB008110) - FooDB [foodb.ca]

- 3. 3-Hydroxy-2-pentanone | C5H10O2 | CID 62484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Pyruvate decarboxylase - Wikipedia [en.wikipedia.org]

- 6. proteopedia.org [proteopedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Steam distillation process for flavor enhancement of milk coffee: Effects of condensation temperature on volatile compounds and flavor characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glsciences.eu [glsciences.eu]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phytochemical: 3-Hydroxy-2-pentanone [caps.ncbs.res.in]

Propioin (4-Hydroxy-3-hexanone): A Comprehensive Technical Guide

Introduction: Defining a Key α-Hydroxy Ketone

Propioin, systematically known as 4-hydroxy-3-hexanone, is an aliphatic α-hydroxy ketone (or acyloin) that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a secondary alcohol and a ketone functional group, makes it a versatile intermediate for the preparation of more complex molecules.[1] As a research chemical, its primary utility lies in the synthesis of various organic compounds, including other acyloins and benzoins.[2] This guide provides an in-depth exploration of the physical, chemical, and spectroscopic characteristics of this compound, offering practical insights for researchers and professionals in chemical and pharmaceutical development.

Key Identifiers:

-

Synonyms: this compound, Propionoin, Ethyl α-hydroxypropyl ketone[3][4]

-

Molecular Weight: 116.16 g/mol [1]

Physical Characteristics

This compound is typically a white to yellow or green clear liquid at room temperature.[3] Its physical properties are critical for its handling, storage, and application in various reaction conditions. The key physical data are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to Yellow to Green clear liquid | [3] |

| Physical State (at 20°C) | Liquid | [3] |

| Boiling Point | 163.5 - 167 °C | [3] |

| Melting Point | -3.75°C (estimate) | |

| Density / Specific Gravity | ~0.95 g/cm³ (at 20°C) | [3] |

| Refractive Index | ~1.425 - 1.43 | [3] |

| Flash Point | 54 - 59.3 °C | |

| Solubility | Soluble in alcohol; limited water solubility. | [5] |

| LogP (o/w) | 0.63 - 0.72 (estimate) | [5] |

Synthesis and Chemical Reactivity

This compound belongs to the acyloin class of compounds, which are characterized by a hydroxyl group adjacent to a carbonyl group. This structure dictates its reactivity, allowing it to undergo reactions typical of both alcohols (e.g., esterification, oxidation) and ketones (e.g., reduction, nucleophilic addition).

Acyloin Condensation: The Primary Synthetic Route

The classical method for synthesizing this compound and other acyloins is the Acyloin Condensation . This is a reductive coupling of two carboxylic ester molecules using an alkali metal, typically sodium, in an aprotic solvent like toluene or xylene.[6][7][8] The reaction proceeds through a radical mechanism to form a 1,2-diketone intermediate, which is then further reduced to a sodium enediolate.[7][8] Subsequent neutralization yields the final α-hydroxy ketone.[7] For this compound, the starting material is an ester of propionic acid, such as ethyl propionate.

Sources

- 1. 4-Hydroxyhexan-3-one | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-3-hexanone [webbook.nist.gov]

- 3. 4-Hydroxy-3-hexanone [webbook.nist.gov]

- 4. 4-Hydroxy-3-hexanone [webbook.nist.gov]

- 5. 4-hydroxy-3-hexanone, 4984-85-4 [thegoodscentscompany.com]

- 6. bspublications.net [bspublications.net]

- 7. Acyloin Condensation [chemistrynewlight.blogspot.com]

- 8. Acyloin condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Propionate Metabolism in Saccharomyces cerevisiae

A Senior Application Scientist's Synthesis of Core Metabolic Pathways, Experimental Methodologies, and Regulatory Networks for Researchers and Drug Development Professionals.

Foreword: The Significance of Propionate Metabolism in Yeast

Propionate, a three-carbon short-chain fatty acid, is a key metabolic intermediate in numerous organisms. In the model eukaryote Saccharomyces cerevisiae, the metabolism of propionate is not only crucial for the detoxification of this potentially toxic compound but also intersects with central carbon metabolism and amino acid catabolism. Understanding the intricacies of propionate metabolism in yeast provides a valuable window into cellular metabolic flexibility, stress response mechanisms, and the regulation of interconnected metabolic pathways. This guide offers a comprehensive overview of the current understanding of propionate metabolism in S. cerevisiae, with a focus on the core biochemical pathways, detailed experimental protocols for their study, and the multi-layered regulatory networks that govern these processes. For researchers in metabolic engineering, systems biology, and drug development, a thorough grasp of this metabolic node is essential for endeavors ranging from the development of robust microbial cell factories to the identification of novel antifungal targets.

I. The Central Hub: The 2-Methylcitrate Cycle

While some organisms utilize the methylmalonyl-CoA pathway for propionate catabolism, Saccharomyces cerevisiae primarily relies on the 2-methylcitrate cycle.[1][2] This pathway facilitates the conversion of propionyl-CoA, a product of odd-chain fatty acid degradation and the catabolism of certain amino acids like threonine, into pyruvate and succinate, which can then enter central carbon metabolism.[3][4] The accumulation of propionyl-CoA can be toxic to the cell, inhibiting key enzymes such as pyruvate dehydrogenase.[5] Thus, the 2-methylcitrate cycle serves as a vital detoxification pathway.[6]

The key enzymatic steps of the 2-methylcitrate cycle are as follows:

-

Activation of Propionate: Propionate is first activated to its CoA thioester, propionyl-CoA. This reaction is catalyzed by acetyl-CoA synthetase (Acs1p), which also acts on acetate.[3][7]

-

Condensation with Oxaloacetate: Propionyl-CoA condenses with oxaloacetate to form (2S,3S)-2-methylcitrate. This initial and committing step is catalyzed by 2-methylcitrate synthase (Cit3p).[1][8]

-

Isomerization to 2-Methylisocitrate: 2-methylcitrate is then isomerized to 2-methylisocitrate. This occurs via a dehydration/rehydration mechanism, analogous to the aconitase reaction in the TCA cycle.[8]

-

Cleavage to Pyruvate and Succinate: Finally, 2-methylisocitrate is cleaved by 2-methylisocitrate lyase (Icl2p) to yield pyruvate and succinate.[3][8]

Subcellular Localization

The enzymes of the 2-methylcitrate cycle in S. cerevisiae are predominantly located within the mitochondrial matrix.[1][3][9] This co-localization with the TCA cycle allows for the efficient channeling of succinate into the central carbon metabolism. The mitochondrial localization of the 2-methylcitrate cycle is a key feature that distinguishes it from the glyoxylate cycle, which has components in both the peroxisome and cytoplasm.[9]

Diagram of the 2-Methylcitrate Cycle and its Integration with the TCA Cycle

Caption: The 2-Methylcitrate Cycle in S. cerevisiae.

II. Experimental Protocols for the Investigation of Propionate Metabolism

A cornerstone of robust scientific inquiry is the application of reliable and reproducible experimental methodologies. This section provides detailed protocols for the core analyses required to investigate propionate metabolism in S. cerevisiae.

A. Quantification of Extracellular Propionate by Gas Chromatography (GC)

This protocol is adapted from methods described for the analysis of volatile fatty acids in fermentation broths.[10][11][12][13]

1. Sample Preparation: a. Centrifuge 1 mL of yeast culture at 13,000 x g for 5 minutes to pellet the cells. b. Transfer the supernatant to a new microcentrifuge tube. c. Acidify the supernatant by adding 50 µL of 1 M HCl to convert propionate salts to the volatile propionic acid. d. Add an internal standard (e.g., 2-methylbutyric acid) to a final concentration of 1 mM. e. Extract the propionic acid by adding 500 µL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging at 13,000 x g for 5 minutes. f. Carefully transfer the upper ethyl acetate layer to a GC vial.

2. GC-FID Analysis: a. Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID). b. Column: A suitable capillary column for volatile fatty acid analysis (e.g., a FFAP or equivalent polar phase column). c. Injector Temperature: 250°C. d. Detector Temperature: 300°C. e. Oven Temperature Program: i. Initial temperature: 100°C, hold for 1 minute. ii. Ramp to 180°C at a rate of 10°C/minute. iii. Hold at 180°C for 2 minutes. f. Carrier Gas: Helium or Nitrogen at a constant flow rate. g. Injection Volume: 1 µL.

3. Data Analysis: a. Generate a standard curve using known concentrations of propionic acid. b. Quantify the propionate concentration in the samples by comparing the peak area ratio of propionate to the internal standard against the standard curve.

B. Enzyme Activity Assays

1. Preparation of Cell-Free Extracts: a. Grow yeast cells to the mid-logarithmic phase in an appropriate medium. b. Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C. c. Wash the cell pellet twice with ice-cold extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and a protease inhibitor cocktail). d. Resuspend the cell pellet in a minimal volume of extraction buffer. e. Lyse the cells using glass bead disruption or a French press. f. Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris. g. The resulting supernatant is the cell-free extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).

2. Propionyl-CoA Synthetase Activity Assay: This assay is adapted from protocols for acetyl-CoA synthetase, which also exhibits activity with propionate.[7][14]

a. Reaction Mixture (1 mL final volume):

- 100 mM Tris-HCl buffer, pH 7.8

- 10 mM MgCl₂

- 5 mM ATP

- 0.5 mM Coenzyme A

- 10 mM Propionate

- Cell-free extract (containing 50-100 µg of total protein) b. Procedure: i. Pre-incubate the reaction mixture without propionate at 30°C for 5 minutes. ii. Initiate the reaction by adding propionate. iii. Monitor the increase in absorbance at 232 nm, which corresponds to the formation of the thioester bond of propionyl-CoA. iv. Calculate the specific activity based on the molar extinction coefficient of propionyl-CoA.

3. 2-Methylcitrate Synthase Activity Assay: This assay is based on the protocol for citrate synthase, adapted for 2-methylcitrate synthase.[15][16]

a. Reaction Mixture (1 mL final volume):

- 100 mM Tris-HCl buffer, pH 8.0

- 0.1 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

- 0.5 mM Oxaloacetate

- 0.2 mM Propionyl-CoA

- Cell-free extract (containing 50-100 µg of total protein) b. Procedure: i. Pre-incubate the reaction mixture without propionyl-CoA at 30°C for 5 minutes. ii. Initiate the reaction by adding propionyl-CoA. iii. Monitor the increase in absorbance at 412 nm, which results from the reaction of the released CoA with DTNB to produce 2-nitro-5-thiobenzoate. iv. Calculate the specific activity using the molar extinction coefficient of 2-nitro-5-thiobenzoate (13.6 mM⁻¹cm⁻¹).

4. 2-Methylisocitrate Lyase Activity Assay: This protocol is adapted from Luttik et al. (2000).[3]

a. Reaction Mixture (1 mL final volume):

- 100 mM potassium phosphate buffer, pH 7.0

- 4 mM phenylhydrazine

- 2.5 mM cysteine

- 2.5 mM MgCl₂

- 2 mM 2-methylisocitrate

- Cell-free extract (containing 50-100 µg of total protein) b. Procedure: i. Pre-incubate the reaction mixture without 2-methylisocitrate at 30°C for 5 minutes. ii. Initiate the reaction by adding 2-methylisocitrate. iii. Monitor the formation of the phenylhydrazone derivative of pyruvate by measuring the increase in absorbance at 324 nm. iv. Calculate the specific activity using the molar extinction coefficient of the pyruvate phenylhydrazone.

Experimental Workflow for Studying Propionate Metabolism

Caption: A typical experimental workflow for analyzing propionate metabolism.

III. Regulation of Propionate Metabolism

The metabolic flux through the 2-methylcitrate cycle is tightly regulated at multiple levels to ensure that the cell can efficiently utilize propionate when necessary while preventing the wasteful expenditure of resources.

A. Transcriptional Regulation

The expression of genes encoding the enzymes of the 2-methylcitrate cycle is subject to both catabolite repression and induction by specific substrates.

-

Glucose Catabolite Repression: In the presence of glucose, the expression of ICL2, encoding 2-methylisocitrate lyase, is repressed.[3][8] This is a common regulatory mechanism in yeast that prioritizes the metabolism of the preferred carbon source, glucose.

-

Induction by Threonine: The expression of ICL2 is induced when threonine is provided as the nitrogen source.[3] This is consistent with the role of the 2-methylcitrate cycle in metabolizing propionyl-CoA derived from threonine catabolism.

While the specific transcription factors directly regulating all the genes of the 2-methylcitrate cycle in S. cerevisiae are not fully elucidated, the general stress response transcription factors Msn2p and Msn4p are known to be involved in the response to weak acid stress, which would include propionate.[4]

B. Post-Translational Regulation

Post-translational modifications (PTMs) of metabolic enzymes, such as phosphorylation, provide a rapid mechanism for modulating their activity in response to changing cellular conditions.[17][18][19][20][21] While specific PTMs for the enzymes of the 2-methylcitrate cycle in S. cerevisiae are not yet extensively characterized, studies in other fungi have shown that 2-methylcitrate synthase can be regulated by phosphorylation.[22][23][24] This suggests that similar regulatory mechanisms may be at play in S. cerevisiae.

C. Propionate Transport

The entry of propionate into the cell is a critical first step in its metabolism. As a weak acid, propionate can likely diffuse across the plasma membrane in its undissociated form, particularly at low extracellular pH. Additionally, the ABC transporter Pdr12p has been implicated in the export of various weak organic acids, including propionate, as a detoxification mechanism.[25] The high-affinity proline transporter Put4p has also been shown to be involved in proline transport, a process that can be affected by toxic proline analogs.[26] While not directly a propionate transporter, this highlights the complex interplay of transport mechanisms for small organic molecules.

IV. Physiological Roles and Cellular Responses to Propionate

Beyond its role in detoxification and as a minor carbon source, propionate has broader physiological effects on S. cerevisiae and elicits a variety of cellular responses.

A. Propionate as a Stressor

At elevated concentrations, propionic acid can act as a cellular stressor, leading to:

-

Disruption of Endocytosis and Cell Cycle: Propionic acid exposure has been shown to cause a significant increase in endocytosis and can lead to a cell cycle arrest in the G1 phase.[2][27]

-

Impairment of Cellular Respiration: Propionate treatment can attenuate the reduction of MTT, indicating a disruption of cellular respiration.[2]

-

Induction of Oxidative Stress: While some studies suggest that propionate does not induce oxidative stress to the same extent as acetate, it can contribute to the overall cellular stress response.[28][29] The cell employs various antioxidant systems to counteract these effects.[30][31]

B. Propionate Metabolism and Virulence in Pathogenic Fungi

In pathogenic fungi, the 2-methylcitrate cycle is often essential for virulence.[8] The ability to detoxify propionyl-CoA derived from host environments is critical for the survival and proliferation of these organisms. This makes the enzymes of the 2-methylcitrate cycle attractive targets for the development of novel antifungal drugs.

V. Summary and Future Perspectives

Propionate metabolism in Saccharomyces cerevisiae is a fascinating and physiologically important area of study. The 2-methylcitrate cycle represents the core pathway for the detoxification and utilization of propionate, and its regulation is intricately linked to the overall metabolic state of the cell. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this pathway.

Future research in this field will likely focus on several key areas:

-

Elucidation of Regulatory Networks: A more detailed understanding of the transcriptional and post-translational regulation of the 2-methylcitrate cycle will be crucial.

-

Characterization of Transporters: The precise mechanisms of propionate transport into and out of the cell, as well as into the mitochondria, require further investigation.

-

Propionate as a Signaling Molecule: The potential role of propionate or its metabolites as signaling molecules that modulate other cellular processes is an exciting avenue for future exploration.

-

Metabolic Engineering Applications: A deeper understanding of propionate metabolism will facilitate the engineering of yeast strains for the production of valuable chemicals derived from propionyl-CoA.[32]

By continuing to unravel the complexities of propionate metabolism in this tractable model organism, we will not only gain fundamental insights into eukaryotic cell biology but also open up new opportunities for biotechnological and therapeutic applications.

References

-

Luttik, M. A., Kötter, P., Salomons, F. A., van der Klei, I. J., van Dijken, J. P., & Pronk, J. T. (2000). The Saccharomyces cerevisiae ICL2 Gene Encodes a Mitochondrial 2-Methylisocitrate Lyase Involved in Propionyl-Coenzyme A Metabolism. Journal of Bacteriology, 182(24), 7007–7013. [Link]

-

Semchyshyn, H. M., Abrat, O. B., Miedzobrodzki, J., Inoue, Y., & Lushchak, V. I. (2011). Acetate but not propionate induced oxidative stress in bakers' yeast Saccharomyces cerevisiae. Redox Report, 16(1), 15–23. [Link]

-

ResearchGate. (n.d.). 2-Methylcitrate cycle of propionyl-CoA metabolism (31, 32). The... [Image]. Retrieved from [Link]

-

Micalizzi, G., Vigentini, I., & Budroni, M. (2021). Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast. BMC Research Notes, 14(1), 335. [Link]

-

MDPI. (2023). The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi. Molecules, 28(18), 6667. [Link]

-

PubMed Central. (2023). The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi. [Link]

-

Mira, N. P., Palma, M., Guerreiro, J. F., & Sá-Correia, I. (2010). Adaptive Response and Tolerance to Weak Acids in Saccharomyces cerevisiae: A Genome-Wide View. OMICS: A Journal of Integrative Biology, 14(5), 525–540. [Link]

-

Santos, L. P. A., et al. (2020). Propionate metabolism in a human pathogenic fungus: proteomic and biochemical analyses. IMA Fungus, 11(1), 9. [Link]

-

SciSpace. (2020). Propionate metabolism in a human pathogenic fungus: proteomic and biochemical analyses. [Link]

-

PubMed. (2020). Propionate metabolism in a human pathogenic fungus: proteomic and biochemical analyses. [Link]

-

Oxford Academic. (2017). Transporter engineering in biomass utilization by yeast. FEMS Yeast Research, 17(5). [Link]

-

ResearchGate. (n.d.). Purification and properties of acetyl-CoA synthetase from baker's yeast. Retrieved from [Link]

-

ResearchGate. (2021). Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast. [Link]

-

PubMed Central. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. [Link]

-

University of Groningen. (n.d.). The Saccharomyces cerevisiae ICL2 Gene Encodes a Mitochondrial 2-Methylisocitrate Lyase Involved in Propionyl-Coenzyme A Metabolism. Retrieved from [Link]

-

SciSpace. (2020). (PDF) Propionate metabolism in a human pathogenic fungus: proteomic and biochemical analyses (2020) | Luiz Paulo Araújo Santos | 20 Citations. [Link]

-

Semantic Scholar. (n.d.). Propionate metabolism in Saccharomyces cerevisiae: implications for the metabolon hypothesis. Retrieved from [Link]

-

PubMed. (2015). Post-translational modifications on yeast carbon metabolism: Regulatory mechanisms beyond transcriptional control. [Link]

-

Oxford Academic. (2016). a novel fungal killing mechanism of propionic acid. FEMS Yeast Research, 16(7). [Link]

-

PubMed. (2022). Metabolic engineering of threonine catabolism enables Saccharomyces cerevisiae to produce propionate under aerobic conditions. [Link]

-

PubMed Central. (n.d.). Isolation of Functional Human MCT Transporters in Saccharomyces cerevisiae. Retrieved from [Link]

-

bioRxiv. (2022). The short chain fatty acid propionic acid activates the Rcs stress response system partially through inhibition of D-alanine racemase. [Link]

-

ResearchGate. (n.d.). On the mechanism of action of the antifungal agent propionate. Retrieved from [Link]

-

Clontech. (n.d.). Yeast Protocols Handbook. Retrieved from [Link]

-

PubMed. (1984). Subcellular localization of the methylcitric-acid-cycle enzymes in propionate metabolism of Yarrowia lipolytica. [Link]

-

University of Limerick. (n.d.). Post-translational modifications on yeast carbon metabolism: Regulatory mechanisms beyond transcriptional control. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas Chromatographic Determination of Propionic Acid and Sodium and Calcium Propionate in Bread and Cake. Retrieved from [Link]

-

PubMed. (1976). Purification and properties of acetyl coenzyme A synthetase from bakers' yeast. [Link]

-

Wikipedia. (n.d.). Propionyl-CoA. Retrieved from [Link]

-

MDPI. (2021). Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-oxidation. International Journal of Molecular Sciences, 22(16), 8886. [Link]

-

PubMed. (2021). Post-translational modification analysis of Saccharomyces cerevisiae histone methylation enzymes reveals phosphorylation sites of regulatory potential. [Link]

-

International Food Research Journal. (2012). Determination of propionates and propionic acid in bakery products using gas chromatography. [Link]

-

SciSpace. (1994). A rapid capillary gas chromatographic method for the determination of propionic acid and propionates in bread and bread products. [Link]

-

PubMed Central. (2019). Physiological and Molecular Characterization of an Oxidative Stress-Resistant Saccharomyces cerevisiae Strain Obtained by Evolutionary Engineering. [Link]

-

Vedecke Prace. (2013). OPTIMISATION OF THE GC METHOD FOR ASSESSING VOLATILE FATTY ACIDS IN RUMEN LIQUID. [Link]

-

MDPI. (2023). Molecular Responses of Saccharomyces cerevisiae to Growth Under Conditions of Increasing Corn Syrup and Decreasing Molasses. Journal of Fungi, 9(4), 438. [Link]

-

ResearchGate. (n.d.). The Enzymatic Synthesis of Propionyl Coenzyme A Holocarboxylase from d-Biotinyl 5'-Adenylate and the Apocarboxylase. Retrieved from [Link]

-

PubMed Central. (2021). Post-translational modification analysis of Saccharomyces cerevisiae histone methylation enzymes reveals phosphorylation sites of regulatory potential. [Link]

-

PubMed Central. (2011). Transcriptional Regulation in Saccharomyces cerevisiae: Transcription Factor Regulation and Function, Mechanisms of Initiation, and Roles of Activators and Coactivators. [Link]

-

MDPI. (2020). Post-Translational Modifications of Histones Are Versatile Regulators of Fungal Development and Secondary Metabolism. Journal of Fungi, 6(4), 201. [Link]

-

PubMed Central. (2004). Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content. [Link]

-

PubMed. (1980). Proline transport in Saccharomyces cerevisiae. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Saccharomyces cerevisiae ICL2 Gene Encodes a Mitochondrial 2-Methylisocitrate Lyase Involved in Propionyl-Coenzyme A Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adaptive Response and Tolerance to Weak Acids in Saccharomyces cerevisiae: A Genome-Wide View - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Propionate metabolism in Saccharomyces cerevisiae: implications for the metabolon hypothesis. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 13. A rapid capillary gas chromatographic method for the determination of propionic acid and propionates in bread and bread products (1994) | M. J. Scotter | 6 Citations [scispace.com]

- 14. Purification and properties of acetyl coenzyme A synthetase from bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Post-translational modifications on yeast carbon metabolism: Regulatory mechanisms beyond transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure.ul.ie [pure.ul.ie]

- 19. Post-translational modification analysis of Saccharomyces cerevisiae histone methylation enzymes reveals phosphorylation sites of regulatory potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Post-translational modification analysis of Saccharomyces cerevisiae histone methylation enzymes reveals phosphorylation sites of regulatory potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Propionate metabolism in a human pathogenic fungus: proteomic and biochemical analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. academic.oup.com [academic.oup.com]

- 26. Proline transport in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Acetate but not propionate induces oxidative stress in bakers’ yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. Physiological and Molecular Characterization of an Oxidative Stress-Resistant Saccharomyces cerevisiae Strain Obtained by Evolutionary Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Metabolic engineering of threonine catabolism enables Saccharomyces cerevisiae to produce propionate under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Propioin and its relation to benzoin condensation

An In-Depth Technical Guide to Propioin and its Mechanistic Link to the Benzoin Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of α-hydroxy ketones, or acyloins, is a cornerstone of modern organic synthesis, providing critical building blocks for pharmaceuticals and complex natural products. The benzoin condensation, a classic carbon-carbon bond-forming reaction, exemplifies this transformation. While traditionally associated with aromatic aldehydes, its principles extend to aliphatic counterparts, a process known as the acyloin condensation. This guide delves into the synthesis of this compound (3-hydroxy-2-pentanone) through the acyloin condensation of propanal. We will explore the core mechanistic principle of Umpolung (polarity inversion), dissect the catalytic cycle mediated by N-heterocyclic carbenes (NHCs) like thiamine, provide detailed experimental protocols, and discuss the broader implications of this chemistry in synthetic and medicinal applications.

The Principle of Umpolung: Inverting Carbonyl Reactivity

In standard organic chemistry, the carbonyl carbon of an aldehyde is inherently electrophilic due to the electronegativity of the oxygen atom. It readily reacts with nucleophiles. The genius of the benzoin and acyloin condensations lies in the temporary reversal of this polarity, a concept termed Umpolung[1][2][3]. This process transforms the normally electrophilic aldehyde carbon into a nucleophilic acyl anion equivalent, enabling it to attack another aldehyde molecule[4][5].

This inversion is not spontaneous; it requires a catalyst capable of forming a stable intermediate that facilitates the polarity reversal. Historically, toxic cyanide ions were used, but modern synthesis overwhelmingly favors safer and more versatile N-heterocyclic carbenes (NHCs), such as the ylide form of thiamine (Vitamin B₁)[6][7][8].

The Catalytic Cycle: An NHC-Mediated Pathway

The catalytic mechanism for the formation of acyloins like this compound is best described by the Breslow catalytic cycle. This cycle elucidates how an NHC catalyst facilitates the Umpolung of an aldehyde.

Step 1: Catalyst Activation and Nucleophilic Attack A base deprotonates the acidic proton of the thiazolium salt precatalyst (e.g., thiamine hydrochloride), generating the highly nucleophilic N-heterocyclic carbene (ylide)[9]. This carbene attacks the electrophilic carbonyl carbon of the first propanal molecule.

Step 2: Formation of the Breslow Intermediate The resulting tetrahedral intermediate undergoes a proton transfer. This step is crucial as it forms the key "Breslow intermediate," an enamine-like species[10][11]. The formation of this intermediate is the essence of the Umpolung; the original carbonyl carbon is now part of a nucleophilic enamine system, effectively behaving as an acyl anion equivalent[12][13].

Step 3: Carbon-Carbon Bond Formation The nucleophilic Breslow intermediate attacks the electrophilic carbonyl carbon of a second propanal molecule, forming the new carbon-carbon bond that defines the acyloin backbone[9][13].

Step 4: Product Release and Catalyst Regeneration The resulting adduct undergoes a final proton transfer and subsequent elimination of the NHC catalyst. This step simultaneously forms the α-hydroxy ketone product (this compound) and regenerates the active carbene catalyst, allowing it to re-enter the catalytic cycle[9][14].

Below is a diagram illustrating this fundamental catalytic process.

Caption: The catalytic cycle for NHC-mediated acyloin condensation.

This compound Synthesis: A Case Study in Acyloin Condensation

This compound (3-hydroxy-2-pentanone) is the direct product of the homo-condensation of two propanal molecules. The reaction extends the principles of the classic benzoin condensation to aliphatic aldehydes[12][15]. While the core mechanism is identical, the physical properties of aliphatic aldehydes like propanal (e.g., higher volatility) compared to benzaldehyde may require adjustments in reaction setup, such as ensuring a sealed reaction vessel to prevent reactant loss.

Caption: Dimerization of propanal to form this compound.

Experimental Protocol: Thiamine-Catalyzed Synthesis of an Acyloin

This protocol provides a robust, field-proven methodology for the synthesis of an acyloin using thiamine hydrochloride as a safe and effective catalyst. It is adapted from standard procedures for benzoin condensation and is applicable to aliphatic aldehydes like propanal[6][16][17].

Materials & Reagents:

-

Thiamine Hydrochloride (Vitamin B₁)

-

Propanal (freshly distilled recommended)

-

Sodium Hydroxide (NaOH), 3M solution

-

Ethanol, 95%

-

Deionized Water

-

Diethyl Ether (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Reaction Vessel (e.g., 50 mL round-bottom flask) with stir bar

-

Condenser

-

Heating Mantle or Water Bath

-

Separatory Funnel

Workflow Diagram:

Caption: Step-by-step experimental workflow for this compound synthesis.

Step-by-Step Methodology:

-

Catalyst Solution Preparation: In a 50 mL flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of deionized water. Add 7.5 mL of 95% ethanol and cool the solution thoroughly in an ice bath with magnetic stirring[16].

-

Causality: Using a water/ethanol mixture ensures that both the polar thiamine hydrochloride salt and the less polar aldehyde reactant remain in solution. Cooling is critical for the next step to control the exothermic base addition.

-

-

Activation of the Catalyst: Prepare 1.5 mL of 3M NaOH and cool it in a separate container in the ice bath. Add the cold NaOH solution dropwise to the stirring thiamine solution over 3-5 minutes. A yellow color, indicating the formation of the active thiamine ylide, should appear[6][16].

-

Causality: The base deprotonates the thiazolium ring of thiamine to generate the nucleophilic carbene catalyst. A slow, cold addition prevents side reactions and potential degradation of the heat-sensitive catalyst[16].

-

-

Initiation of Condensation: To the activated catalyst solution, add 5.0 mL of propanal. Seal the flask with a condenser and gently heat the mixture to approximately 60°C for 1.5-2 hours[6][7]. For a volatile aldehyde like propanal, a well-sealed system is paramount.

-

Causality: Gentle heating provides the necessary activation energy for the reaction to proceed at a reasonable rate without boiling off the volatile propanal reactant.

-

-

Reaction Workup and Product Isolation: Cool the reaction mixture to room temperature, then further in an ice bath to induce crystallization if possible. Add 15 mL of cold water to the mixture.

-

Causality: Adding water quenches the reaction and helps precipitate the organic product, which is less soluble in the aqueous ethanol mixture.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 15 mL portions of diethyl ether.

-